(tert-Butylperoxy)(triphenyl)silane: A Technical Guide to Synthesis and Characterization
(tert-Butylperoxy)(triphenyl)silane: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (tert-Butylperoxy)(triphenyl)silane, a valuable organosilicon peroxide intermediate. The information presented herein is intended to support researchers in the fields of organic synthesis, materials science, and drug development.
Synthesis
The synthesis of (tert-Butylperoxy)(triphenyl)silane is predicated on the nucleophilic substitution reaction between a halotriphenylsilane and tert-butyl hydroperoxide. The most common approach involves the use of chlorotriphenylsilane as the silicon source and a base to neutralize the hydrochloric acid byproduct.
General Reaction Pathway
The reaction proceeds via the nucleophilic attack of the tert-butyl hydroperoxide anion on the electrophilic silicon center of chlorotriphenylsilane. The presence of a base, such as pyridine, facilitates the deprotonation of the hydroperoxide and scavenges the generated HCl.
Caption: General synthesis pathway for (tert-Butylperoxy)(triphenyl)silane.
Experimental Protocol
The following is a generalized experimental protocol based on analogous reactions in the literature. Researchers should optimize conditions as necessary.
Materials:
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Chlorotriphenylsilane (1.0 eq)
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tert-Butyl hydroperoxide (1.1 eq, solution in a suitable solvent)
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Anhydrous Pyridine (1.2 eq)
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Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
Procedure:
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To a solution of chlorotriphenylsilane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add pyridine.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add tert-butyl hydroperoxide to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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The product can be further purified by column chromatography on silica gel or by recrystallization.
Characterization
The structural confirmation of (tert-Butylperoxy)(triphenyl)silane is achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | CDCl₃ | ~ 7.3 - 7.6 | Multiplet | Aromatic protons of the three phenyl groups. |
| ~ 1.2 - 1.4 | Singlet | Protons of the tert-butyl group. | ||
| ¹³C NMR | CDCl₃ | ~ 135 | Singlet | ipso-Carbons of the phenyl groups attached to silicon. |
| ~ 130 - 134 | Singlet | ortho- and para-Carbons of the phenyl groups. | ||
| ~ 128 | Singlet | meta-Carbons of the phenyl groups. | ||
| ~ 80 - 85 | Singlet | Quaternary carbon of the tert-butyl group. The carbon atom alpha to the peroxide group is expected to be shifted downfield.[1] | ||
| ~ 26 - 28 | Singlet | Methyl carbons of the tert-butyl group. | ||
| ²⁹Si NMR | CDCl₃ | Expected in the typical range for tetraorganosilanes. | Singlet |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3070 - 3050 | Medium | C-H stretching of the aromatic rings. |
| ~ 2980 - 2930 | Medium | C-H stretching of the tert-butyl group. |
| ~ 1430 | Strong | Si-Phenyl (Si-Ph) stretching vibration.[2] |
| ~ 1120 | Strong | Si-O stretching. |
| ~ 870 - 840 | Medium | O-O stretching of the peroxide group. |
| ~ 740 - 700 | Strong | C-H out-of-plane bending of the monosubstituted phenyl rings.[2] |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected Fragments (m/z) | Notes |
| Electron Ionization | [M - C₄H₉O₂]⁺ (loss of tert-butylperoxy radical) [M - C₆H₅]⁺ (loss of a phenyl radical) [Si(C₆H₅)₃]⁺ (triphenylsilyl cation) | The molecular ion peak may be weak or absent due to the labile nature of the peroxide bond. Fragmentation is expected to occur at the Si-O and O-O bonds. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized product.
Caption: Workflow for the synthesis and characterization of the target compound.
This guide provides a foundational understanding for the synthesis and characterization of (tert-Butylperoxy)(triphenyl)silane. Researchers are encouraged to consult relevant literature for specific applications and further details.
